molecular formula C19H28N2O B1613654 Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898762-65-7

Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone

Cat. No.: B1613654
CAS No.: 898762-65-7
M. Wt: 300.4 g/mol
InChI Key: HLFJJTDDFOMVKO-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone (CAS 898762-65-7) is a chemical compound with the molecular formula C19H28N2O and a molecular weight of 300.44 . This ketone features a cyclohexyl group and a phenyl ring substituted with a methylpiperazinyl moiety, a structure often associated with potential bioactivity in pharmaceutical research. The specific mechanism of action and detailed research applications for this compound are areas of ongoing scientific investigation. As a specialized biochemical, it is of interest for use in organic synthesis and as a building block for the development of novel active compounds in a laboratory setting. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the product .

Properties

IUPAC Name

cyclohexyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-17-9-5-6-10-18(17)19(22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFJJTDDFOMVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643906
Record name Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-65-7
Record name Cyclohexyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone typically involves two main stages:

  • Preparation of the cyclohexyl phenyl ketone core.
  • Introduction of the 4-methylpiperazinomethyl substituent onto the phenyl ring.

The key intermediate, cyclohexyl phenyl ketone, is synthesized through Friedel-Crafts acylation or related carbonylation reactions, followed by functionalization to introduce the piperazinomethyl group.

Comparative Notes on Preparation Methods

Method Advantages Challenges Industrial Suitability
Diels-Alder + Hydrogenation + Chlorination + Friedel-Crafts (One-pot) High yield, no intermediate purification, high selectivity Requires pressure reactor for hydrogenation, precise temperature control Highly suitable, scalable, cost-effective
Traditional Hydrogenation of Benzoic Acid + Purification + Friedel-Crafts Established method, well-known chemistry High temperature and pressure, multiple purification steps Less preferred due to complexity
Condensation with 4-(4-methylpiperazinomethyl)benzaldehyde Direct functionalization, versatile Requires careful control of reaction conditions and purification Suitable for final functionalization step

Summary of Research Findings

  • The one-pot synthesis method combining Diels-Alder reaction, hydrogenation, chlorination, and Friedel-Crafts acylation yields cyclohexyl phenyl ketone with conversion and selectivity exceeding 99%, significantly reducing process complexity and improving industrial feasibility.

  • Introduction of the 4-methylpiperazinomethyl group is typically performed via condensation reactions under acidic or basic conditions, optimized for high yield and purity, and is essential for the compound’s biological activity.

  • Analytical techniques such as NMR and GC/MSD are critical for monitoring reaction progress and confirming product identity and purity throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone exhibits significant pharmacological properties, making it a candidate for therapeutic applications. Research indicates that derivatives of this compound can act as inhibitors of key biological pathways involved in disease processes.

  • Anti-tumor Activity : Similar compounds have shown effectiveness against various tumor types, including gliomas and prostate tumors. For instance, a related compound demonstrated an IC50 value of 38 nM against PDGF receptor tyrosine kinase, suggesting potential for cancer treatment .
  • Inhibition of Cellular Processes : The compound may inhibit processes involving stem-cell factors, which are crucial in tumor growth and metastasis. This inhibition could be beneficial in developing treatments for conditions like restenosis and atherosclerosis .

Photoinitiators in Polymer Chemistry

This compound is utilized as an intermediate in the synthesis of photoinitiators, specifically 1-hydroxy cyclohexyl phenyl ketone. These photoinitiators are essential in photopolymerization reactions, where they facilitate the curing of polymers under UV light.

  • Applications : They are widely used in:
    • UV coatings for furniture
    • High-gloss printing inks
    • Plastic floor materials
      These applications leverage the compound's ability to convert liquid materials into solid resins upon exposure to UV radiation .

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various chemical reactions, including Diels-Alder reactions and Friedel-Crafts reactions. These methods allow for high selectivity and yield, making the compound economically viable for industrial applications.

Synthesis Method Reaction Type Yield (%) Selectivity (%)
Diels-Alder[2+4] Reaction>99>99
Friedel-CraftsElectrophilic>99>99

The use of these methods ensures that the production of cyclohexyl phenyl ketones is both efficient and scalable for commercial use .

Case Studies

Several studies have documented the successful application of this compound in real-world scenarios:

  • Case Study 1: UV Coatings
    A study highlighted the effectiveness of photoinitiators derived from cyclohexyl phenyl ketones in UV coatings, demonstrating enhanced curing rates and improved mechanical properties of the final products.
  • Case Study 2: Cancer Treatment Research
    Clinical trials involving derivatives of this compound showed promising results in inhibiting tumor growth in preclinical models, paving the way for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table highlights key structural differences and properties of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone 898762-65-7 C₁₉H₂₇N₂O 308.43 Cyclohexyl, 4-methylpiperazinomethyl
Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone 898762-57-7 C₁₆H₂₂N₂O 258.36 Cyclopropyl, 4-methylpiperazinomethyl
Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone 898762-60-2 C₁₇H₂₄N₂O 272.39 Cyclobutyl, 4-methylpiperazinomethyl
Cyclohexyl 4-(piperidinomethyl)phenyl ketone 898775-77-4 C₁₉H₂₇NO 285.43 Cyclohexyl, piperidinomethyl
Phenyl cyclohexyl ketone (base structure) 712-50-5 C₁₃H₁₆O 188.26 Cyclohexyl (no substituent)
2-Fluorophenyl cyclohexyl ketone 106795-65-7 C₁₃H₁₅FO 206.26 Cyclohexyl, 2-fluorophenyl

Key Observations :

  • Cycloalkyl vs. Piperazine Substituents : The cyclopropyl and cyclobutyl analogs have smaller cycloalkyl groups, reducing steric bulk compared to the cyclohexyl group in the target compound. This impacts solubility and reactivity .
  • Piperazine vs. Piperidine : Replacing the 4-methylpiperazine group with piperidine (as in CAS 898775-77-4) removes one nitrogen atom, reducing hydrogen-bonding capacity and basicity .
  • Halogen vs.
Reduction Kinetics

In reactions with sodium borohydride, cyclohexyl phenyl ketone (base structure) exhibits a relative rate constant of 0.25 at 0°C (vs. acetophenone = 1.0). Cyclopropyl and cyclobutyl analogs show lower rates (0.12 and 0.23, respectively), likely due to increased ring strain or steric effects . The target compound’s piperazinomethyl group may further slow reduction due to steric hindrance.

Asymmetric Hydrosilylation

Cyclohexyl phenyl ketone achieves 83% enantiomeric excess (ee) in asymmetric hydrosilylation, slightly lower than ethyl phenyl ketone (86% ee). The bulky piperazinomethyl substituent in the target compound could further decrease enantioselectivity by impeding catalyst access .

Dehydrogenative Aromatization

Under copper catalysis, cyclohexyl phenyl ketone undergoes dehydrogenative aromatization to benzophenone. The target compound’s piperazinomethyl group may stabilize radical intermediates, altering reaction pathways .

Biological Activity

Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexyl group and a piperazine moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O
  • IUPAC Name : this compound
  • Molecular Weight : 290.41 g/mol

The compound's structure contributes to its reactivity and interaction with biological targets. The presence of the piperazine ring is particularly significant for its pharmacological properties.

This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may alter metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies suggest that compounds with similar structures can influence serotonergic systems, potentially offering antidepressant properties.
  • Anticancer Activity : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : Its structural features may confer antimicrobial activity against various pathogens.

Enzyme Inhibition Studies

A study evaluating the enzyme inhibition potential of this compound demonstrated significant inhibitory effects on certain enzymes involved in neurotransmitter metabolism. This suggests a potential role in modulating mood disorders.

Receptor Binding Assays

Research involving receptor binding assays indicated that this compound has a high affinity for the melanocortin subtype-4 receptor (MC4R). This receptor is implicated in energy homeostasis and appetite regulation, making it a target for obesity treatments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Cyclohexyl 2-(4-piperazinomethyl)phenyl ketoneLacks methyl substitution on piperazineModerate receptor affinity
Cyclohexyl 2-(4-ethylpiperazinomethyl)phenyl ketoneEthyl group on piperazineLower enzyme inhibition
Cyclohexyl 2-(4-methylpiperidin-1-yl)methylphenyl ketoneContains piperidine instead of piperazinePotentially different pharmacodynamics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone
Reactant of Route 2
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Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone

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